N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine
Description
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine is a synthetic amine derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a butyl group at the 1-position and a 3-ethoxypropan-1-amine moiety at the 6-methyl position. This compound is structurally characterized by its fused bicyclic system (tetrahydroquinoline) and an ethoxyalkylamine side chain, which may confer unique physicochemical and pharmacological properties. The ethoxy group distinguishes it from analogs with methoxy, morpholinyl, or other substituents. Available evidence indicates that this compound has been discontinued for commercial distribution, though its structural analogs remain relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-ethoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-3-5-12-21-13-6-8-18-15-17(9-10-19(18)21)16-20-11-7-14-22-4-2/h9-10,15,20H,3-8,11-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSVJEWIEJZSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC2=C1C=CC(=C2)CNCCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 316.48 g/mol. The structural representation includes a tetrahydroquinoline moiety, which is significant for its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H32N2O |
| Molecular Weight | 316.48 g/mol |
| CAS Number | 1119451-46-5 |
Research indicates that compounds similar to this compound may interact with neurotransmitter receptors, particularly dopamine receptors. For instance, studies have shown that related tetrahydroquinoline derivatives exhibit selective activity towards D4 dopamine receptors while inhibiting β-arrestin recruitment . This biased signaling could have implications for treating disorders such as schizophrenia and Parkinson's disease.
Pharmacological Effects
In vitro Studies:
In vitro assays demonstrate that the compound can modulate signaling pathways associated with G protein-coupled receptors (GPCRs). It has been observed to activate G_i protein pathways while showing partial agonism at certain receptor subtypes .
In vivo Studies:
Pharmacokinetic evaluations reveal that the compound possesses favorable brain penetration characteristics, suggesting its potential effectiveness in central nervous system applications .
Case Studies
- Dopaminergic Activity : A study focused on the dopaminergic properties of tetrahydroquinoline derivatives found that modifications to the butyl chain influenced receptor selectivity and activity. The findings indicated that certain structural features are crucial for achieving desired pharmacological effects .
- Behavioral Studies : Behavioral assays in animal models have shown that compounds with similar structures can influence locomotor activity and cognitive functions, indicating their potential use in treating neuropsychiatric disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine with structurally related compounds, focusing on substituent variations, molecular properties, and availability:
*Inferred from structural similarity to the methoxy analog.
†Assumed based on purity standards for analogs in the same series.
Key Structural and Functional Differences:
Ethoxy vs. This substitution may also influence metabolic stability, as ethoxy groups are less prone to oxidative demethylation .
Morpholin-4-yl vs. Alkoxy Groups :
- The morpholin-4-yl substituent introduces a heterocyclic amine, which can improve solubility via hydrogen bonding and alter receptor-binding profiles. This contrasts with the ethoxy group’s purely hydrophobic character .
Diethylamine and Furylmethyl Variants: The diethylamine side chain (C₂₂H₃₈N₄) adds steric bulk and basicity, which may affect pharmacokinetic properties like tissue distribution.
Discontinuation and Availability:
- The ethoxy and methoxy variants are marked as discontinued in commercial catalogs, likely due to niche demand or synthesis challenges. Morpholinyl and diethylamine analogs remain available for research purposes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
